

Velaresol: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Velaresol*

Cat. No.: *B1683481*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of **Velaresol** (also known as BW 12C or BW 12C79), an oxyhemoglobin stabilizer. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Properties of Velaresol

Velaresol is a solid compound with the molecular formula $C_{12}H_{14}O_5$ and a formula weight of 238.2.^[1] It is identified by the CAS Registry Number 77858-21-0.^[1]

Solubility Profile

Velaresol exhibits solubility in various organic solvents. The solubility data is summarized in the table below.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	~10 mg/mL[1]	-
Dimethylformamide (DMF)	~16 mg/mL[1]	-
Ethanol	Slightly soluble[1]	-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	Clear solution.
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.08 mg/mL	Clear solution.
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL	Clear solution.

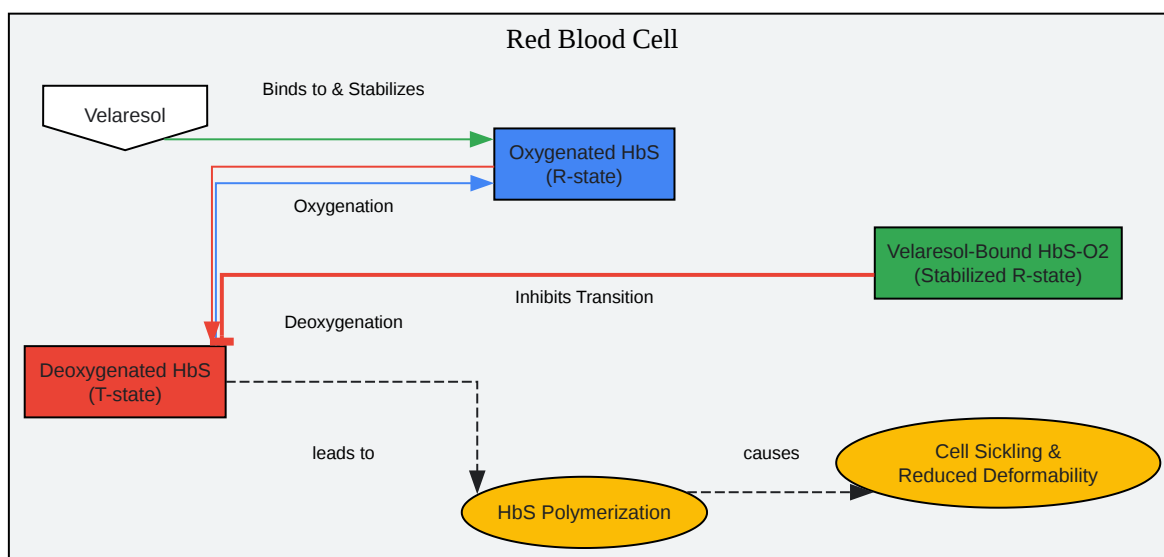
Stability Profile

Velaresol demonstrates long-term stability under appropriate storage conditions.

Form	Storage Condition	Stability
Solid	-20°C	≥ 4 years[1]
Stock Solution in DMSO	-80°C	Up to 6 months (protect from light)
Stock Solution in DMSO	-20°C	Up to 1 month (protect from light)

Mechanism of Action: Oxyhemoglobin Stabilization

Velaresol functions as an oxyhemoglobin (Hb-O₂) stabilizer.[1] In sickle cell disease, hemoglobin (HbS) can polymerize under deoxygenated conditions, leading to the characteristic sickling of red blood cells. **Velaresol**'s mechanism of action is centered on increasing the affinity of hemoglobin for oxygen, thereby stabilizing the relaxed (R-state) of hemoglobin and inhibiting the transition to the tense (T-state) which is prone to polymerization. This stabilization of oxyhemoglobin improves erythrocyte deformability.[1]



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Caption: Mechanism of **Velaresol** as an oxyhemoglobin stabilizer.

Experimental Protocols

Detailed experimental protocols for assessing the solubility and stability of **Velaresol** are outlined below. These protocols are based on standard pharmaceutical industry practices.

Kinetic Solubility Assay (Turbidimetric Method)

This protocol determines the kinetic solubility of **Velaresol** in an aqueous buffer.

- **Preparation of Stock Solution:** Prepare a 10 mM stock solution of **Velaresol** in 100% DMSO.
- **Serial Dilution:** In a 96-well plate, perform a serial dilution of the **Velaresol** stock solution with DMSO to create a range of concentrations.
- **Addition of Aqueous Buffer:** Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1-2%.

- Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
- Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
- Data Analysis: The kinetic solubility is the highest concentration of **Velaresol** that does not show a significant increase in turbidity compared to the buffer control.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of **Velaresol**.

- Sample Preparation: Add an excess amount of solid **Velaresol** to a vial containing a physiologically relevant buffer (e.g., PBS, pH 7.4).
- Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.
- Quantification: Carefully collect the supernatant and determine the concentration of dissolved **Velaresol** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The thermodynamic solubility is the concentration of **Velaresol** in the saturated supernatant.

Stability Testing Protocol (ICH Guideline Q1A R2)

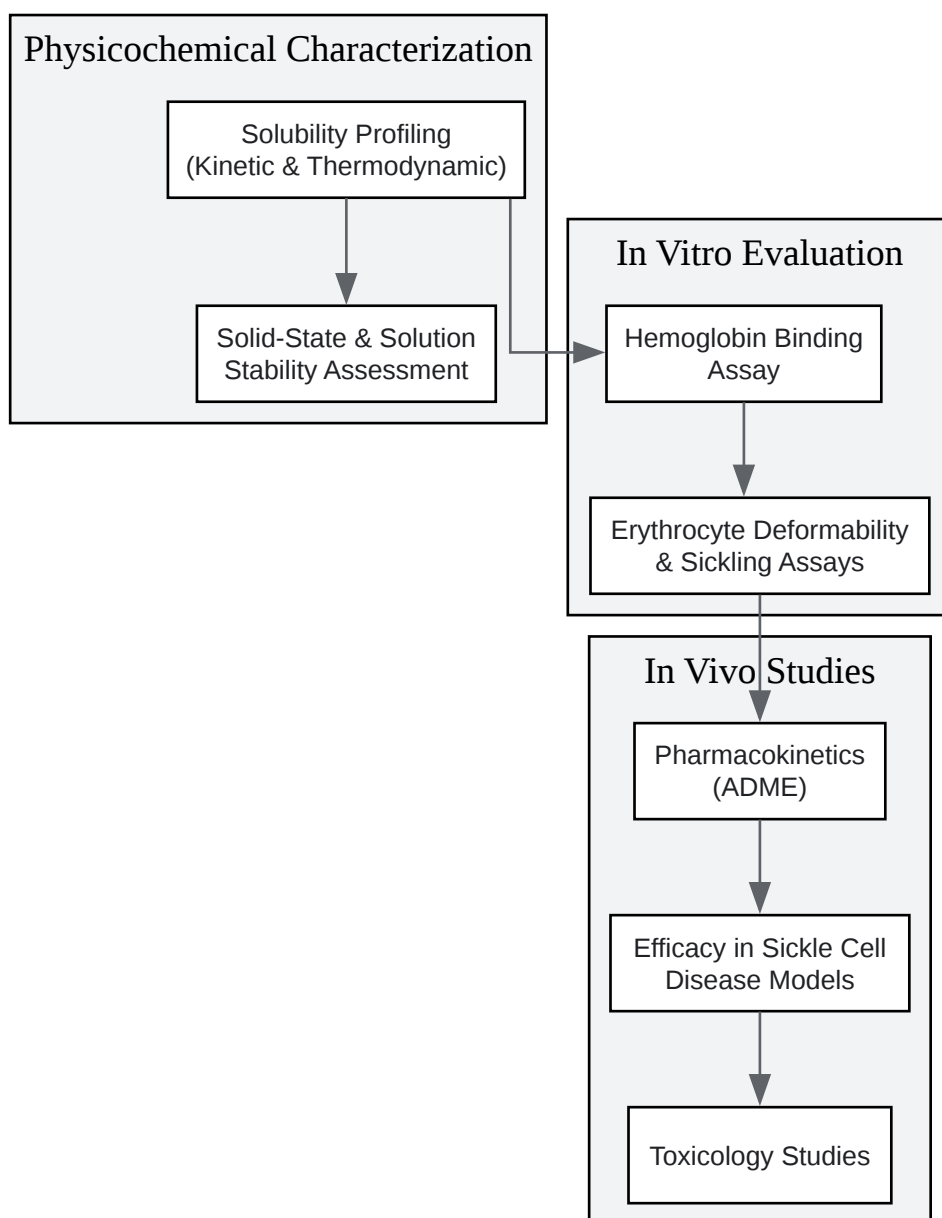
This protocol outlines the conditions for testing the stability of **Velaresol** as a drug substance.

- Batch Selection: Use at least three primary batches of **Velaresol** for the stability study.
- Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
- Storage Conditions:

- Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 12 months.
- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$ for a minimum of 6 months.
- Testing Frequency:
 - Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: Test at 0, 3, and 6 months.
- Analytical Methods: Use validated stability-indicating analytical methods to test for appearance, purity (impurities and degradation products), and any other critical quality attributes.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like **Velaresol**.



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Caption: Preclinical evaluation workflow for **Velaresol**.

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References

- 1. A signature of the T → R transition in human hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
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